molecular formula C9H10BNO3 B571765 (4-Methoxy-1H-indol-2-yl)boronic acid CAS No. 1256355-60-8

(4-Methoxy-1H-indol-2-yl)boronic acid

Cat. No. B571765
M. Wt: 190.993
InChI Key: QTZVMSHMJGFXQZ-UHFFFAOYSA-N
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Description

“(4-Methoxy-1H-indol-2-yl)boronic acid” is a type of organoboron compound. It has a molecular formula of C9H10BNO3 . The compound is part of the boronic acid family, which are known for their use in the Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-1H-indol-2-yl)boronic acid” consists of a boronic acid group attached to the 2-position of an indole ring, which is further substituted with a methoxy group at the 4-position .


Chemical Reactions Analysis

Boronic acids, including “(4-Methoxy-1H-indol-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, particularly in the synthesis of biologically active compounds .

Scientific Research Applications

Application Summary

Drug Discovery:

  • The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, enabling the creation of complex molecular structures .

Chemical Synthesis:

  • These reactions allow the efficient construction of diverse organic molecules, including pharmaceutical intermediates and natural product analogs .

Biological Studies:

  • The reversible binding of boronic acids to diols enables the development of glucose sensors for diabetes management and other diagnostic applications .

properties

IUPAC Name

(4-methoxy-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZVMSHMJGFXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681890
Record name (4-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-1H-indol-2-yl)boronic acid

CAS RN

1256355-60-8
Record name (4-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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